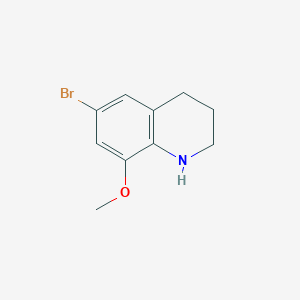

6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline

Description

Properties

IUPAC Name |

6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h5-6,12H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHIPQXVMWBWQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1NCCC2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the bromination of 8-methoxy-1,2,3,4-tetrahydroquinoline using molecular bromine under mild reaction conditions . This method allows for selective bromination at the 6th position, yielding the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form quinoline derivatives, which may exhibit different chemical properties and reactivity.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions to achieve the desired oxidation.

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized as a precursor for various quinoline derivatives, which are essential in the development of pharmaceuticals and agrochemicals. The compound's unique structure allows for selective reactions that lead to the formation of diverse chemical entities .

Biological Activities

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant biological activity. It has been studied for its potential antimicrobial and anticancer properties. Notably, it has shown effectiveness against various cancer cell lines, including HeLa and HT29 cells. In vitro studies demonstrated that the compound inhibited cell proliferation at concentrations as low as 10 µg/mL .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µg/mL) | Activity Description |

|---|---|---|

| HeLa | 10 | Significant inhibition |

| HT29 | 30 | Moderate inhibition |

| C6 | 30 | Moderate inhibition |

Pharmaceutical Development

Therapeutic Agent Exploration

Ongoing research is investigating the potential of this compound as a therapeutic agent for various diseases. Its ability to interact with specific molecular targets suggests that it could play a role in developing treatments for conditions like Alzheimer’s disease and other neurodegenerative disorders .

Case Studies

Study on Anticancer Activity

A detailed study examined the anticancer properties of this compound against several tumor cell lines. The results indicated that this compound significantly inhibited tumor cell proliferation compared to standard chemotherapy agents like 5-Fluorouracil. The study concluded that it could be a promising candidate for further pharmacological development .

Hydrogenation Reactions

Further research explored the hydrogenation of quinoline derivatives using this compound as a precursor. The results showed high yields of tetrahydroquinoline products under optimized conditions, highlighting its utility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the quinoline ring play a crucial role in its reactivity and biological activity. The compound may act by inhibiting certain enzymes or interfering with cellular processes, leading to its observed effects .

Comparison with Similar Compounds

Structural and Substituent Effects on Reactivity

The reactivity and regioselectivity of bromination in tetrahydroquinolines are highly dependent on substituent positions and electronic effects:

Key Insight : The methoxy group at C8 in the target compound enhances electron density at C3 and C5, enabling sequential bromination. In contrast, 6,8-dimethoxy derivatives exhibit reduced bromination sites due to competing electronic effects .

Physical and Chemical Properties

Biological Activity

6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including enzyme inhibition, anticancer properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclic structure characteristic of tetrahydroquinolines, with a bromine atom at the 6-position and a methoxy group at the 8-position. Its molecular formula is and it exhibits notable reactivity due to these functional groups.

Enzyme Inhibition

This compound has been extensively studied for its inhibitory effects on key enzymes involved in neurotransmission:

- Acetylcholinesterase (AChE) : The compound demonstrates significant inhibition of AChE, which plays a crucial role in breaking down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling and has implications for treating neurodegenerative diseases such as Alzheimer's.

- Butyrylcholinesterase (BChE) : Similar to AChE, BChE inhibition can also contribute to increased levels of acetylcholine, potentially benefiting cognitive functions.

The binding affinity of this compound to these enzymes is attributed to its structural characteristics that allow it to fit into the active sites effectively.

Anticancer Properties

Research has highlighted the anticancer potential of this compound against various cancer cell lines. The compound has shown effectiveness against:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 5.2 | Induces apoptosis through caspase activation |

| MCF-7 (Breast) | 4.8 | Disrupts microtubule dynamics |

| A549 (Lung) | 3.5 | Cell cycle arrest at G2/M phase |

| HepG2 (Liver) | 6.0 | Inhibition of tubulin polymerization |

These findings indicate that the compound may interfere with critical cellular processes such as microtubule dynamics and apoptosis pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The bromine and methoxy groups enhance the compound's ability to interact with and inhibit specific enzymes involved in neurotransmission and cancer cell proliferation.

- Cell Cycle Modulation : The compound has been shown to induce cell cycle arrest in various cancer cell lines by affecting microtubule assembly and function.

- Apoptosis Induction : Activation of caspases suggests that the compound can trigger programmed cell death in cancer cells.

Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity:

Q & A

Q. What role does the trifluoromethoxy group play in enhancing the bioactivity of structurally related compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.